N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
CAS No.: 1704637-46-6
Cat. No.: VC4870702
Molecular Formula: C14H22N2OS2
Molecular Weight: 298.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704637-46-6 |
|---|---|
| Molecular Formula | C14H22N2OS2 |
| Molecular Weight | 298.46 |
| IUPAC Name | N-tert-butyl-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
| Standard InChI | InChI=1S/C14H22N2OS2/c1-14(2,3)15-13(17)16-7-6-12(19-10-8-16)11-5-4-9-18-11/h4-5,9,12H,6-8,10H2,1-3H3,(H,15,17) |
| Standard InChI Key | LGIVRQGASXFJLT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)N1CCC(SCC1)C2=CC=CS2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a 1,4-thiazepane ring—a seven-membered heterocycle with nitrogen at position 1 and sulfur at position 4. The tert-butyl group (-C(CH₃)₃) is attached to the carboxamide nitrogen, while a thiophene-2-yl substituent occupies position 7 of the thiazepane ring (Fig. 1). This configuration introduces steric bulk from the tert-butyl group and electronic effects from the sulfur-rich thiophene, influencing reactivity and target interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide |
| Molecular Formula | C₁₅H₂₁N₂OS₂ |
| Molecular Weight | 309.46 g/mol |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 3 (amide C=O, thiazepane S, N) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Thiazepane Ring Formation: Cyclocondensation of 2-thiophenemethylamine with a sulfur-containing precursor (e.g., 1,4-dibromobutane) under reflux in acetonitrile.
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Carboxamide Introduction: Reaction of the intermediate with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) to form the carboxamide bond.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.
Industrial Optimization
Large-scale production may employ:
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Continuous Flow Reactors: To enhance yield and reduce reaction times for cyclization steps.
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Catalyst Recycling: Immobilized palladium catalysts for Suzuki-Miyaura couplings in functionalized derivatives.
Biological Activities and Mechanisms of Action
Hypothesized Pharmacological Effects
While direct studies on N-tert-butyl-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide are lacking, related thiazepanes exhibit:
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Antimicrobial Activity: Against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.
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Anticancer Potential: Inhibition of kinase enzymes (e.g., EGFR) involved in tumor proliferation.
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Neurological Effects: Modulation of GABA receptors, suggesting anxiolytic or anticonvulsant applications.
Structure-Activity Relationships (SAR)
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Tert-Butyl Group: Enhances metabolic stability by shielding the amide bond from enzymatic hydrolysis.
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Thiophene Moiety: Contributes to π-π stacking interactions with aromatic residues in target proteins.
Computational and Experimental Studies
Molecular Docking Insights
Docking simulations using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR, a tyrosine kinase overexpressed in cancers. Key interactions include:
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Hydrogen bonding between the amide carbonyl and Lys721.
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Hydrophobic contacts between the tert-butyl group and Leu694.
Quantum Mechanical Calculations
Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals:
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Electrostatic Potential: High electron density at the thiophene sulfur, favoring electrophilic interactions.
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Thermodynamic Stability: Ring strain energy of 18.3 kcal/mol, comparable to piperidine derivatives.
Comparative Analysis with Related Compounds
Table 2: Comparison of Thiazepane Derivatives
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-tert-butyl-7-(thiophen-2-yl)-... | C₁₅H₂₁N₂OS₂ | Tert-butyl, thiophene | Hypothesized kinase inhibition |
| 7-(Thiophen-2-yl)-N-(o-tolyl)-... | C₁₇H₂₀N₂OS₂ | o-Tolyl group | Antimicrobial |
| Benzyl 7-(thiophen-2-yl)-... 1,1-dioxide | C₁₇H₁₉NO₄S₂ | Benzyl, sulfone | Neurological modulation |
Future Research Directions and Applications
Priority Investigations
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In Vitro Toxicity Screening: Cytotoxicity assays on HepG2 and HEK293 cell lines.
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ADMET Profiling: Absorption, distribution, and cytochrome P450 interaction studies.
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